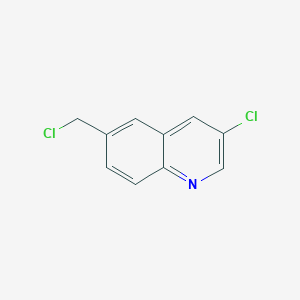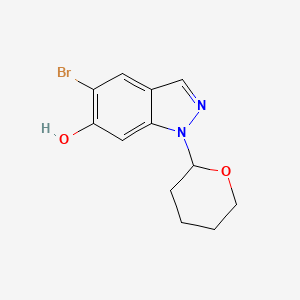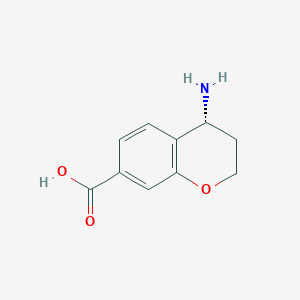
(R)-4-aminochromane-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-aminochromane-7-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chromane ring system substituted with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminochromane-7-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position of the chromane ring.
Carboxylation: Introduction of the carboxylic acid group at the 7-position.
Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-4-aminochromane-7-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
®-4-aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated aminochromane derivatives.
Scientific Research Applications
®-4-aminochromane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4-aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-aminochromane-7-carboxylic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-aminochromane-7-carboxylic acid: The non-chiral version of the compound.
Chromane derivatives: Compounds with similar chromane ring systems but different substituents.
Uniqueness
®-4-aminochromane-7-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other chromane derivatives.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4R)-4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
FNENGAZBLZPVGV-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)C(=O)O |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12977930.png)
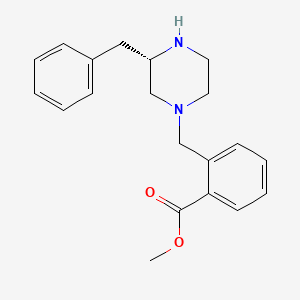
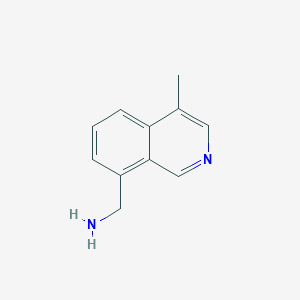
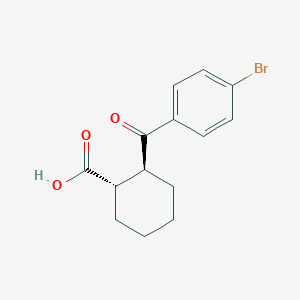
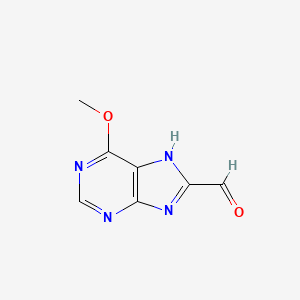

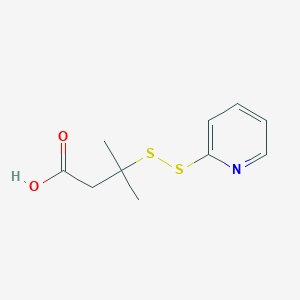

![2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12977978.png)
![5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile](/img/structure/B12977981.png)
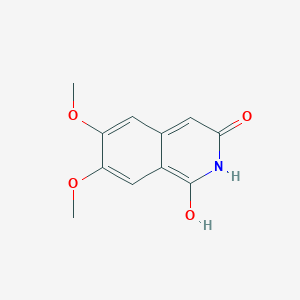
![4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977986.png)
